1-(Azetidin-3-yl)piperidine hydrochloride
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Overview
Description
1-(Azetidin-3-yl)piperidine hydrochloride is a chemical compound that features a unique structure combining azetidine and piperidine rings.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperidine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Steps: The final product, this compound, is obtained through further chemical transformations and purification steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(Azetidin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological activity . This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(Azetidin-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)piperidin-2-one hydrochloride: This compound has a similar structure but includes a ketone group, which may alter its reactivity and biological activity.
Azetidine derivatives: Other azetidine-containing compounds, such as those with different substituents on the azetidine ring, can exhibit varying properties and applications.
The uniqueness of this compound lies in its specific combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
223381-72-4 |
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Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-(azetidin-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-4-10(5-3-1)8-6-9-7-8;/h8-9H,1-7H2;1H |
InChI Key |
INQZVARNFWVPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CNC2.Cl |
Origin of Product |
United States |
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